molecular formula C9H7ClN4O B8680770 1-benzyl-1H-tetrazole-5-carbonyl chloride CAS No. 64470-37-7

1-benzyl-1H-tetrazole-5-carbonyl chloride

Cat. No. B8680770
Key on ui cas rn: 64470-37-7
M. Wt: 222.63 g/mol
InChI Key: WRWCMPYYDXJESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04442115

Procedure details

A stirred mixture of potassium 1-benzyl-1H-tetrazole-5-carboxylate (3.6 g; prepared as described in the specification of Belgian Pat. No. 845612), dry pyridine (0.75 ml) and dry toluene (65 ml) was cooled to 5° C. and treated with oxalyl chloride (12.5 ml). Stirring was maintained and the temperature was allowed to rise to 15° C. during a period of 2 hours. The mixture was filtered and the residue was washed with dry toluene. Evaporation of the combined toluene filtrate and washings, under diminished pressure, gave crude 1-benzyl-1H-tetrazole-5-carbonyl chloride in the form of an oil, which was used without further purification.
Name
potassium 1-benzyl-1H-tetrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12]([C:13]([O-:15])=O)=[N:11][N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[K+].N1C=CC=CC=1.C(Cl)(=O)C([Cl:26])=O>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[C:12]([C:13]([Cl:26])=[O:15])=[N:11][N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
potassium 1-benzyl-1H-tetrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C(=O)[O-].[K+]
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
was maintained
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue was washed with dry toluene
CUSTOM
Type
CUSTOM
Details
Evaporation of the combined toluene filtrate and washings

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NN=C1C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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